4-Bromo-4'-(ethylthio)benzophenone
Overview
Description
4-Bromo-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H13BrOS. It is characterized by the presence of a bromine atom and an ethylthio group attached to a benzophenone core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-(ethylthio)benzophenone typically involves the bromination of 4-ethylthiobenzophenone. The reaction is carried out using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature of around 90°C and using a molar ratio of substrate to brominating agent of approximately 1:1.1 .
Industrial Production Methods
Industrial production of 4-Bromo-4’-(ethylthio)benzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient brominating agents and solvents is crucial for the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
4-Bromo-4’-(ethylthio)benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-(ethylthio)benzophenone involves its interaction with specific molecular targets. The bromine atom and ethylthio group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ethylthio group can participate in oxidation and reduction reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-(methylthio)benzophenone: Similar structure but with a methylthio group instead of an ethylthio group.
4-Chloro-4’-(ethylthio)benzophenone: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromo-4’-(ethylsulfonyl)benzophenone: Similar structure but with an ethylsulfonyl group instead of an ethylthio group.
Uniqueness
4-Bromo-4’-(ethylthio)benzophenone is unique due to the presence of both a bromine atom and an ethylthio group, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
(4-bromophenyl)-(4-ethylsulfanylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYOGWYAPVNCIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250715 | |
Record name | (4-Bromophenyl)[4-(ethylthio)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-47-5 | |
Record name | (4-Bromophenyl)[4-(ethylthio)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl)[4-(ethylthio)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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